molecular formula C4H2K2N4S4 B1172397 Acid red 194 CAS No. 11075-30-2

Acid red 194

Cat. No.: B1172397
CAS No.: 11075-30-2
Attention: For research use only. Not for human or veterinary use.
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Description

No explicit details about Acid Red 194 are provided in the evidence. (Khushi DyeChem catalog) lists this compound as a product under acidic dyes but lacks technical specifications, structural data, or applications. This severely limits the ability to characterize the compound or compare it with analogs.

Properties

CAS No.

11075-30-2

Molecular Formula

C4H2K2N4S4

Origin of Product

United States

Comparison with Similar Compounds

However, references to other acid dyes (e.g., Acid Black 194 and Anthra Red B) in –11 and Acid Red 18 in allow for inferred comparisons:

Inferred Comparisons
Property Acid Red 194 (Insufficient Data) Acid Black 194 Acid Red 18
Chemical Class Acid dye (assumed) Acid dye Acid dye (sulfonated azo compound)
Applications Not specified Wool dyeing, TiO2-treated fabrics Textiles, cosmetics, food coloring
Performance N/A Good dye uptake on wool; improved wash fastness with TiO2 High water solubility, pH stability
Environmental Impact N/A Not discussed Regulated due to potential toxicity

Key Observations :

  • Acid Black 194 is used for wool dyeing, with TiO2 pretreatment enhancing color retention and wash fastness .
  • No data on this compound's synthesis, stability, or toxicity are available for comparison.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Acid Red 194’s purity and structural integrity?

  • Methodological Answer : this compound’s purity and structure are typically assessed using high-performance liquid chromatography (HPLC) for quantifying impurities, nuclear magnetic resonance (NMR) spectroscopy for confirming structural motifs, and mass spectrometry (MS) for molecular weight validation. Ensure experimental details include instrument specifications (e.g., NMR frequency, HPLC column type) and calibration standards . Statistical validation of repeatability (e.g., triplicate measurements, relative standard deviation <2%) is critical for reliability .

Q. How can researchers determine the photostability of this compound under varying environmental conditions?

  • Methodological Answer : Design controlled light-exposure experiments using solar simulators or UV chambers. Monitor degradation kinetics via UV-Vis spectroscopy at this compound’s λmax (e.g., 520 nm). Include control groups (dark conditions) and replicate experiments (n ≥ 3). Data analysis should employ first-order kinetics models, with error bars reflecting standard deviations. Report irradiance levels (W/m²) and temperature controls (±1°C) to ensure reproducibility .

Q. What statistical approaches are recommended for ensuring reproducibility in this compound synthesis experiments?

  • Methodological Answer : Use factorial design of experiments (DoE) to identify critical variables (e.g., pH, temperature). Apply ANOVA to assess significance (p < 0.05) and calculate confidence intervals for yield optimization. Report raw data in supplementary materials, adhering to journal guidelines for numerical precision (e.g., 3 significant figures) .

Advanced Research Questions

Q. How can contradictory data regarding the degradation pathways of this compound in aquatic environments be systematically analyzed?

  • Methodological Answer : Perform comparative meta-analysis of existing studies, categorizing variables such as pH, microbial activity, and light exposure. Use contradiction frameworks (e.g., triangulation of LC-MS/MS, toxicity assays, and computational modeling) to resolve discrepancies. Highlight methodological differences (e.g., HPLC vs. capillary electrophoresis) and statistical power limitations in prior work .

Q. What experimental strategies are effective in elucidating the interaction mechanisms between this compound and common industrial substrates?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) to quantify adsorption kinetics. Pair with density functional theory (DFT) simulations to model binding energies. Validate findings using X-ray photoelectron spectroscopy (XPS) for surface composition analysis. Ensure all methods are cross-referenced in the discussion to align empirical and computational results .

Q. What methodologies are employed to assess the long-term ecological impacts of this compound metabolites in soil ecosystems?

  • Methodological Answer : Conduct microcosm studies with spiked soil samples, analyzing metabolite accumulation via LC-MS/MS over 6–12 months. Integrate ecotoxicological assays (e.g., earthworm survival, microbial diversity via 16S rRNA sequencing). Use longitudinal data analysis (mixed-effects models) to account for seasonal variability. Report detection limits and recovery rates for trace metabolites .

Methodological Best Practices

  • Data Presentation : Use SI units and avoid excessive decimal places (e.g., 0.5 g/L, not 0.500 g/L). Tables/figures must include error margins and statistical significance indicators (e.g., asterisks for p-values) .

  • Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Use Boolean operators (AND/OR) in Google Scholar to refine searches (e.g., "this compound" AND "photodegradation") .

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  • Reproducibility : Archive raw data in repositories like Zenodo and provide hyperlinks in supplementary materials .

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